1-(difluoromethoxy)propan-2-amine hydrochloride
Description
1-(Difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-21-8) is a chiral amine derivative characterized by a difluoromethoxy (-OCF₂H) substituent attached to a propan-2-amine backbone. Its molecular formula is C₄H₉F₂NO·HCl, with a molecular weight of 190.59 g/mol. The compound exhibits stereochemistry, with the (2R)-enantiomer being explicitly identified in synthesis protocols . Key structural features include:
- Chiral center: The propan-2-amine group introduces stereochemical complexity, often relevant in pharmacological activity.
- Difluoromethoxy group: The -OCF₂H substituent enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups.
- Hydrochloride salt: Improves solubility and crystallinity for industrial and pharmaceutical applications.
The compound is utilized in custom synthesis and analytical services, as evidenced by its availability through suppliers like Amadis Chemical, which provides NMR, HPLC, and LC-MS characterization data .
Properties
IUPAC Name |
1-(difluoromethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKLZIHLZEGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413883-16-4 | |
| Record name | 1-(difluoromethoxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution with Difluoromethylating Agents
A common method involves the reaction of propan-2-amine with a difluoromethylating reagent. For example, 1-chloro-2,2-difluoropropane reacts with propan-2-amine in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) to form the difluoromethoxy intermediate. Subsequent hydrochloric acid treatment yields the hydrochloride salt.
Reaction Conditions:
- Solvent: Acetone or dichloromethane
- Base: $$ \text{K}2\text{CO}3 $$ or triethylamine ($$ \text{Et}_3\text{N} $$)
- Temperature: 60–80°C
- Yield: 50–65%
This method is limited by side reactions, such as over-alkylation, which necessitates careful stoichiometric control.
Reductive Amination of Difluoromethoxy Ketones
An alternative route employs reductive amination of 1-(difluoromethoxy)propan-2-one using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. The ketone intermediate is synthesized via Friedel-Crafts acylation of difluoromethoxypropane.
Key Steps:
- Acylation: Reaction of difluoromethoxypropane with acetyl chloride in the presence of $$ \text{AlCl}_3 $$.
- Reductive Amination: Treatment with ammonium acetate and $$ \text{NaBH}_3\text{CN} $$ at 25°C.
- Salt Formation: Precipitation with hydrochloric acid gas.
Yield: 70–80% after purification by recrystallization (acetone/n-heptane).
Protection-Deprotection Strategy
For stereoselective synthesis, a Boc-protected amine intermediate is used. The steps include:
- Protection: Reaction of propan-2-amine with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF).
- Difluoromethoxylation: Treatment with 1,1-difluoro-2-chloroethane and $$ \text{K}2\text{CO}3 $$.
- Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).
- Salt Formation: Neutralization with HCl in ethyl acetate.
Advantages:
Process Optimization
Solvent and Catalytic Systems
Purification Techniques
- Recrystallization: Optimal solvent pairs include acetone/n-heptane (yield: 85–90% purity).
- Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Applications and Derivatives
1-(Difluoromethoxy)propan-2-amine hydrochloride serves as a precursor for:
Chemical Reactions Analysis
1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inhibition of Specific Enzymes
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various pathological conditions. For instance, it has been evaluated for its inhibitory effects on the activin receptor-like kinase 2 (ALK2) associated with fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The compound demonstrated significant inhibition of ALK2 with favorable pharmacokinetic properties, including good aqueous solubility and oral bioavailability in animal models .
| Property | Value |
|---|---|
| Aqueous Solubility | 200.1 µM |
| Oral Bioavailability | 56% |
| Plasma Protein Binding | 91.8% |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could act as a second-generation oral main protease inhibitor, showing promising results in reducing viral replication in cultured cells .
Case Study 1: Fibrodysplasia Ossificans Progressiva
In a study focusing on FOP, researchers identified 1-(difluoromethoxy)propan-2-amine hydrochloride as a potent inhibitor of the R206H mutant form of ALK2. The compound's efficacy was assessed through both biochemical assays and cellular models, demonstrating a correlation between enzyme inhibition and reduced pathological ossification in vivo .
Case Study 2: SARS-CoV-2 Inhibition
Another investigation involved the evaluation of this compound as a potential treatment for COVID-19. The study found that it effectively inhibited the main protease of SARS-CoV-2, leading to decreased viral load in treated cells. The results suggested that further development could lead to effective therapeutic options against COVID-19 .
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-(difluoromethoxy)propan-2-amine hydrochloride with key analogs:
Key Observations :
- Steric Effects: Bulky substituents like trifluoromethylphenyl (in norfenfluramine) or bromophenyl (CAS: 861006-36-2) increase molecular weight and may hinder receptor binding .
- Chirality : Unlike simpler analogs (e.g., 1-ethoxypropan-2-amine), the target compound’s stereochemistry requires asymmetric synthesis, similar to tamsulosin intermediates .
Drug Interaction Profiles
- 1-(4-Fluorophenyl)propan-2-amine HCl : Market analysis projects growth in pharmaceutical APIs, driven by demand for fluorinated intermediates .
- Ortetamine HCl: Classified as a controlled substance due to stimulant effects, contrasting with the non-regulated status of the target compound .
Metabolic Stability
- Fluorinated vs. Non-Fluorinated Analogs: Difluoromethoxy and trifluoromethyl groups reduce oxidative metabolism compared to ethoxy or methyl groups, extending half-life .
- Salt Forms : Hydrochloride salts (common across all analogs) enhance aqueous solubility, critical for formulation .
Biological Activity
1-(Difluoromethoxy)propan-2-amine hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the difluoromethoxy group enhances the compound's lipophilicity and may influence its biological interactions.
Target of Action
Research indicates that this compound interacts with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.
Mode of Action
The compound is thought to act as a modulator of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. This modulation can lead to various biological effects such as:
- Antidepressant activity : By enhancing serotonin levels.
- Anti-inflammatory effects : Through the inhibition of pro-inflammatory cytokines.
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Inhibition of phospholipase A2, which is crucial in inflammatory responses.
- Modulation of the cell cycle, potentially leading to apoptosis in cancer cells.
Biological Activity Overview
This compound exhibits a range of biological activities, which are summarized in the following table:
Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results are presented below:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15.0 | Moderate cytotoxicity compared to Doxorubicin |
| HeLa | 18.5 | Significant inhibition of cell proliferation |
| A549 | 20.0 | Induction of apoptosis observed |
In this study, the compound demonstrated a dose-dependent response, indicating its potential as an anticancer agent.
Mechanistic Insights
Further mechanistic studies revealed that the compound's anticancer effects may be attributed to:
- Cell Cycle Arrest : The compound was shown to halt the progression of the cell cycle at the G1/S checkpoint.
- Apoptosis Induction : Increased expression of pro-apoptotic markers was noted in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
